molecular formula C27H42NO2.Cl.H2O<br>C27H44ClNO3 B193688 Benzethonium chloride CAS No. 5929-09-9

Benzethonium chloride

Cat. No.: B193688
CAS No.: 5929-09-9
M. Wt: 466.1 g/mol
InChI Key: VAPZFIMSURJAMN-UHFFFAOYSA-M
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Description

Thin hexagonal plates. Melting point 323.6-327.2 °F (162-164 °C). pH of 1% aqueous solution: 4.8-5.5. (NTP, 1992)

Scientific Research Applications

1. Environmental Applications

Benzethonium chloride (BZC) has shown potential in environmental applications, particularly in water treatment. A study by Cui et al. (2020) explored the use of BZC as a novel nitrite oxidation inhibitor in the partial nitrification of municipal wastewater. This research highlighted the susceptibility of nitrite oxidizing bacteria to BZC, demonstrating its effectiveness in achieving partial nitrification in wastewater treatment processes. The findings suggest BZC's utility in enhancing nitrification efficiency and stability in wastewater management systems (Cui et al., 2020).

2. Biomedical Research

In biomedical research, BZC has been identified as a substance inducing specific pluripotent stem cell death, which holds promise for its application in stem cell-based therapies. Conesa et al. (2011) discovered that BZC, among other compounds, selectively induced apoptotic cell death in undifferentiated mouse embryonic stem cells. This selective toxicity could be significant in eliminating tumorigenic undifferentiated cells in stem cell-derived somatic cells, potentially preventing tumor formation after transplantation for therapy of degenerative diseases (Conesa et al., 2011).

3. Analytical Chemistry

BZC's properties have also been leveraged in analytical chemistry, particularly in the development of spectrophotometric methods. Issa et al. (2019) developed sensitive and accurate spectrophotometric methods for the determination of BZC in pharmaceutical formulations. These methods, based on ion-pair formation with chromotropic acid azo dyes, demonstrate BZC's utility in analytical procedures, offering a reliable approach for its detection and quantification in various formulations (Issa et al., 2019).

4. Pharmaceutical Research

In the pharmaceutical domain, BZC has been investigated for its potential protective effects against certain diseases. Abozaid et al. (2018) studied the chemopreventive activity of BZC against diethylnitrosamine-induced hepatocellular carcinoma. Their findings suggest that BZC significantly reduces liver enzyme levels and bilirubin concentration, indicating its potential as a protective agent against liver cancer (Abozaid et al., 2018).

5. Material Science

BZC's interaction with small biomolecules has been explored in material science, offering insights into its structural and binding properties. Yan et al. (2018) investigated the interactions of BZC with amino acids and glycyl dipeptides. Their study provides valuable information on the solvation behavior and structural properties of BZC in the presence of small biomolecules, which could be useful in the development of new materials and drug formulations (Yan et al., 2018).

Properties

CAS No.

5929-09-9

Molecular Formula

C27H42NO2.Cl.H2O
C27H44ClNO3

Molecular Weight

466.1 g/mol

IUPAC Name

benzyl-dimethyl-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium;chloride;hydrate

InChI

InChI=1S/C27H42NO2.ClH.H2O/c1-26(2,3)22-27(4,5)24-13-15-25(16-14-24)30-20-19-29-18-17-28(6,7)21-23-11-9-8-10-12-23;;/h8-16H,17-22H2,1-7H3;1H;1H2/q+1;;/p-1

InChI Key

VAPZFIMSURJAMN-UHFFFAOYSA-M

SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2.[Cl-]

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2.O.[Cl-]

Color/Form

COLORLESS CRYSTALS

melting_point

327 to 331 °F (NTP, 1992)

physical_description

Thin hexagonal plates. Melting point 323.6-327.2 °F (162-164 °C). pH of 1% aqueous solution: 4.8-5.5. (NTP, 1992)

solubility

5 to 10 mg/mL at 70 °F (NTP, 1992)

Synonyms

Benzethonium Chloride Monohydrate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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